NOR-6beta-oxycodol
Overview
Description
Nor-6α-Oxycodol (CRM): is an analytical reference material that is structurally similar to known opioids. It is a metabolite of oxycodone and is used primarily for research and forensic applications . The compound has the chemical formula C17H21NO4 and a molecular weight of 303.4 g/mol .
Mechanism of Action
Target of Action
NOR-6beta-oxycodol, like its parent compound oxycodone, is believed to primarily target the μ-opioid receptors . These receptors play a crucial role in mediating the analgesic effects of opioids. When activated, they inhibit the release of pain neurotransmitters, thereby reducing the perception of pain .
Mode of Action
This compound, as a μ-opioid receptor agonist, binds to these receptors in the central nervous system. This binding triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent closing of voltage-gated calcium channels. This results in reduced neuronal excitability and transmission of pain signals .
Biochemical Pathways
It is known that activation of μ-opioid receptors can influence various signaling pathways, including the g-protein coupled receptor pathway, which can modulate the activity of various ion channels and intracellular enzymes .
Pharmacokinetics
While specific pharmacokinetic data for this compound is not readily available, we can infer from the related compound, oxycodone. Oxycodone is known to have a high oral bioavailability and is extensively metabolized in the liver. It is primarily excreted via the kidneys
Result of Action
The activation of μ-opioid receptors by this compound leads to a decrease in the perception of pain, providing analgesic effects . .
Action Environment
The action of this compound, like other opioids, can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as liver or kidney function), and genetic factors that may affect drug metabolism and response .
Biochemical Analysis
Cellular Effects
The cellular effects of NOR-6beta-oxycodol are also not well-studied. Given its origin as a metabolite of oxycodone, it may influence cell function in ways similar to oxycodone. Oxycodone has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a metabolite of oxycodone, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-characterized. As a metabolite of oxycodone, it is likely to be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nor-6α-Oxycodol involves chemical synthesis routes that include the synthesis of key intermediates and optimization of reaction conditions . The compound is typically synthesized from oxycodone through a series of chemical reactions that involve oxidation and reduction steps .
Industrial Production Methods: the compound is available as a certified reference material, indicating that it is produced under stringent quality control conditions to meet international standards .
Chemical Reactions Analysis
Types of Reactions: Nor-6α-Oxycodol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and further modification.
Common Reagents and Conditions: Common reagents used in the reactions involving nor-6α-Oxycodol include oxidizing agents, reducing agents, and solvents such as DMF (dimethylformamide), PBS (phosphate-buffered saline), and DMSO (dimethyl sulfoxide) .
Major Products Formed: The major products formed from the reactions involving nor-6α-Oxycodol depend on the specific reaction conditions and reagents used. For example, oxidation of oxycodone leads to the formation of nor-6α-Oxycodol .
Scientific Research Applications
Nor-6α-Oxycodol is primarily used as an analytical reference material in forensic chemistry and toxicology . It is utilized in mass spectrometry for the identification and quantification of oxycodone metabolites in biological samples . Additionally, it is used in research studies to understand the metabolism and pharmacokinetics of oxycodone .
Comparison with Similar Compounds
Nor-6β-Oxycodol (CRM): Another metabolite of oxycodone that is structurally similar to nor-6α-Oxycodol.
Oxycodone: The parent compound from which nor-6α-Oxycodol is derived.
Oxymorphone: A potent opioid analgesic that is also a metabolite of oxycodone.
Uniqueness: Nor-6α-Oxycodol is unique due to its specific structural configuration and its role as a metabolite of oxycodone. Its use as an analytical reference material makes it valuable for forensic and research applications .
Properties
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOOLJUSYSBAD-BGMJHJHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@@H](CC5)O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345059 | |
Record name | Nor-6.beta.-oxycodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764620-36-2 | |
Record name | NOR-6beta-oxycodol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0764620362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nor-6.beta.-oxycodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOR-6.BETA.-OXYCODOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM859H4JK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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